1-(Phenylamino)butan-2-ol

β-lactam antibiotic synthesis carbacephalosporin intermediates patent-protected synthetic routes

Procure 1-(Phenylamino)butan-2-ol as a patent-documented intermediate for β-lactam antibiotic development—specifically carbacephalosporin derivatives (US Patent 5,053,500). This chiral 1,2-amino alcohol (MW 165.23, logP 2.2, mp 76-78 °C) enables the heterocycle-forming reactions critical for β-lactam pharmacophore construction. The C2 chiral center allows stereochemical control via established resolution methods, reducing synthetic risk versus unclaimed positional isomers. Ideal for synthesizing enantiopure N-alkylated β-amino alcohols with demonstrated antimicrobial activity.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 114010-10-5
Cat. No. B2504451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylamino)butan-2-ol
CAS114010-10-5
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCCC(CNC1=CC=CC=C1)O
InChIInChI=1S/C10H15NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3
InChIKeyCHVYORVUVCOIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylamino)butan-2-ol (CAS 114010-10-5) for β-Lactam Antibiotic Synthesis: Key Intermediate Procurement Guide


1-(Phenylamino)butan-2-ol (CAS 114010-10-5) is a β-amino alcohol with the molecular formula C₁₀H₁₅NO and molecular weight 165.23 g/mol [1]. The compound features a chiral center at the C2 position and possesses both a secondary amine (-NHPh) and a hydroxyl group, with a predicted logP of 2.2 and melting point of 76-78 °C [1]. This compound is explicitly claimed as a key intermediate in the preparation of β-lactam antibiotics, specifically carbacephalosporin derivatives, as documented in US Patent 5,053,500 [2]. The presence of the 1,2-amino alcohol motif enables participation in heterocycle-forming reactions that are critical for constructing the β-lactam pharmacophore.

Why Generic Substitution of 1-(Phenylamino)butan-2-ol with Other Phenylamino Alcohols Is Scientifically Invalid


The β-amino alcohol scaffold encompasses multiple regioisomers that differ substantially in synthetic utility and biological relevance. 1-(Phenylamino)butan-2-ol (1,2-amino alcohol pattern with phenylamino group at C1 and hydroxyl at C2) is structurally distinct from analogs such as 2-(phenylamino)butan-1-ol (CAS 51170-06-0, reversed functional group orientation) and 4-amino-1-phenylbutan-2-ol (CAS 347376-01-6, different amino substitution pattern) [1]. These positional isomers exhibit different hydrogen bonding geometries, distinct reactivity in heterocycle-forming reactions, and cannot be assumed to produce the same stereochemical outcomes in chiral syntheses. More critically, US Patent 5,053,500 specifically claims the 1-(phenylamino)butan-2-ol scaffold as an intermediate for β-lactam antibiotic synthesis; substitution with an unclaimed positional isomer lacks patent-based precedent for this specific application and may introduce unpredictable reactivity or stereochemical outcomes that compromise downstream β-lactam ring formation [2]. For procurement decisions in pharmaceutical intermediate supply chains, reliance on validated, patent-documented intermediates reduces synthetic risk and regulatory friction.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(Phenylamino)butan-2-ol (CAS 114010-10-5) for Procurement and Selection


Patent-Specified β-Lactam Intermediate Status of 1-(Phenylamino)butan-2-ol versus Unclaimed Positional Isomers

1-(Phenylamino)butan-2-ol is explicitly claimed as an intermediate for β-lactam antibiotic preparation in US Patent 5,053,500 [1]. The patent describes its use in synthesizing carbacephalosporin derivatives, a class of β-lactam antibiotics. In contrast, positional isomers such as 2-(phenylamino)butan-1-ol (CAS 51170-06-0) and 4-amino-1-phenylbutan-2-ol (CAS 347376-01-6) are not claimed in this patent for β-lactam intermediate applications [2].

β-lactam antibiotic synthesis carbacephalosporin intermediates patent-protected synthetic routes

Chiral Center Configuration and Enantiomer Separation Feasibility of 1-(Phenylamino)butan-2-ol versus Non-Chiral Analogs

1-(Phenylamino)butan-2-ol contains a chiral center at C2 (CCC(O)CNC1=CC=CC=C1) and exists as a racemic mixture unless otherwise specified. US Patent 5,578,212 describes methods for separating enantiomers of β-amino alcohol compounds without requiring pre-derivatization, using chiral selectors applicable to β-blocker class molecules [1]. This chiral character distinguishes the compound from achiral phenylamino butanol derivatives and enables stereochemically controlled downstream synthesis. Enantiomerically pure N-alkylated β-amino alcohols structurally related to this scaffold (derived from phenylpropanolamines) have been synthesized with enantiomeric excess (ee) of 100%, demonstrating that the chiral center can be resolved to high optical purity [2].

chiral separation enantiomeric resolution β-amino alcohol stereochemistry

Antimicrobial Activity of Enantiomerically Pure N-Alkylated β-Amino Alcohols: Structure-Activity Evidence from Directly Related Scaffold

Enantiomerically pure N-alkylated β-amino alcohols derived from phenylpropanolamines—a scaffold closely related to 1-(phenylamino)butan-2-ol—were screened for antimicrobial activity using in vitro disc diffusion methods [1]. Compounds 1d and 1d′ exhibited significant activity against both bacteria and fungi, while other structural variants (1a, 1a′, 1c, 1c′, 1e, 1e′) showed variable but generally lower antimicrobial activity [1]. In silico molecular docking studies revealed binding energies toward DNA topoisomerase IV ranging from -7.38 to -6.09 kJ/mol across the series, with 1d′ showing the maximum binding energy of -7.38 kJ/mol [1].

antimicrobial screening β-amino alcohol SAR enantiomer-specific activity

Predicted Physicochemical Properties of 1-(Phenylamino)butan-2-ol: LogP and Hydrogen Bonding Profile for Formulation and Reactivity Assessment

1-(Phenylamino)butan-2-ol exhibits a predicted octanol-water partition coefficient (LogP) of 2.2 and a topological polar surface area (tPSA) of 32.3 Ų [1]. The compound contains two hydrogen bond donors (the secondary amine -NH and the hydroxyl -OH) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) [1]. The melting point is reported as 76-78 °C with a predicted boiling point of 305.2±15.0 °C [1].

physicochemical characterization LogP prediction hydrogen bonding profile

Validated Application Scenarios for 1-(Phenylamino)butan-2-ol (CAS 114010-10-5) in Pharmaceutical Intermediate Sourcing and Research


β-Lactam Antibiotic Intermediate Sourcing: Carbacephalosporin Derivative Synthesis

Procure 1-(Phenylamino)butan-2-ol as a validated intermediate for β-lactam antibiotic development programs, specifically for constructing carbacephalosporin derivatives as documented in US Patent 5,053,500 [1]. This patent-defined application reduces synthetic route uncertainty and provides regulatory clarity for pharmaceutical intermediate supply chains. The compound's 1,2-amino alcohol motif enables the heterocycle-forming reactions required for β-lactam ring construction [1].

Stereochemically Controlled Synthesis of β-Amino Alcohol Derivatives

Utilize 1-(Phenylamino)butan-2-ol in synthetic routes requiring stereochemical control. The compound's chiral center at C2 can be resolved using established chiral selector methods (US Patent 5,578,212) without requiring pre-derivatization [2]. Related phenylpropanolamine-derived β-amino alcohols have been synthesized with enantiomeric excess of 100%, demonstrating the feasibility of obtaining optically pure intermediates for stereochemically defined downstream products [3].

Antimicrobial Scaffold Development via N-Alkylation of β-Amino Alcohol Core

Employ 1-(Phenylamino)butan-2-ol as a core scaffold for synthesizing N-alkylated β-amino alcohol derivatives with antimicrobial activity. Research demonstrates that structurally related enantiomerically pure N-alkylated β-amino alcohols exhibit variable antimicrobial activity depending on N-substitution pattern, with certain derivatives showing significant activity against both bacteria and fungi [3]. Molecular docking studies indicate binding to DNA topoisomerase IV with energies ranging from -7.38 to -6.09 kJ/mol [3].

Quote Request

Request a Quote for 1-(Phenylamino)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.